

Application Note: Cellulose Acetate Phthalate (CAP) for Enteric Coating

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction Enteric coating is a critical formulation strategy used to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh acidic environment of the stomach, or to prevent gastric irritation from certain drugs.[1][2][3] This is achieved by applying a polymer film that remains intact at low pH but dissolves at the higher pH of the small intestine.[1][3]

Cellulose Acetate Phthalate (CAP) is a widely used, pH-sensitive polymer for enteric coating applications.[2][4][5] A derivative of cellulose, CAP's solubility is dependent on the pH of its environment; it is insoluble in acidic conditions but dissolves readily in the mildly acidic to neutral environment of the small intestine (pH > 6).[2][4][5] This application note provides a detailed protocol for the formulation and application of a CAP-based enteric coating for solid oral dosage forms.

Physicochemical Properties and Formulation Components

Cellulose Acetate Phthalate is a cellulose polymer in which about half of the hydroxyl groups are acetylated, and a quarter are esterified with phthalic acid.[6] Its performance is influenced by its physicochemical properties and the other excipients in the formulation.

Table 1: Typical Physicochemical Properties of **Cellulose Acetate Phthalate (CAP)**

Property	Value / Description	Source
Appearance	White to off-white, free-flowing powder, granules, or flakes.	[6]
Odor	Odorless or a faint odor of acetic acid.	[6]
pH-Dependent Solubility	Insoluble in acidic gastric fluids (pH 1-3); dissolves at pH > 6.0.	[2][4][5]
Hygroscopicity	Hygroscopic; susceptible to moisture penetration.	[2][6]
Acetyl Content	21.5% - 26.0%	[6]
Phthalyl Content	30.0% - 36.0%	[6]
Glass Transition Temp. (Tg)	160 - 170°C	[6]

Formulation Components: A typical CAP enteric coating formulation consists of the polymer, a plasticizer to ensure film flexibility, and a solvent system to dissolve the components for application.

- **Polymer:** **Cellulose Acetate Phthalate** (CAP) is the primary film-former, providing gastric resistance.[2][5]
- **Plasticizers:** Added to reduce the brittleness of the CAP film.[4] Commonly used plasticizers include Diethyl Phthalate (DEP), Triethyl Citrate (TEC), Triacetin, and Polyethylene Glycol (PEG).[4] The amount of plasticizer can be up to 35% of the polymer weight.[4]
- **Solvents:** Organic solvents are typically used to dissolve CAP. Preferred solvents are acetone or blends of acetone with alcohols like isopropanol or ethanol.[4]
- **Anti-tacking Agents:** To prevent coated tablets or granules from sticking together during the process, agents like talc may be added.
- **Colorants/Opaquants:** Pigments and opacifiers (e.g., titanium dioxide) can be included for product identification and appearance.

Example Formulations and Process Parameters

The concentration of CAP and plasticizer, along with the processing parameters, must be optimized to achieve a uniform, defect-free coating that meets dissolution requirements. The final coating weight gain for tablets is typically around 8%, while for granules, it can range from 15% to 30% due to their higher surface area.[\[7\]](#)

Table 2: Example CAP Enteric Coating Formulations

Formulation ID	Application	Polymer (CAP) [% w/w]	Plasticizer [% w/w]	Solvent System [% w/w]	Target Weight Gain	Source
CAP-ORG-01	Aspirin Granules	7.5	Triacetin (2.5)	Acetone (90.0)	7.5%	[4]
CAP-ORG-02	Tablets	5.56	Diethyl Phthalate (3.34)	Isopropanol (22.78), Methylene Chloride (68.32)	Not Specified	
CAP-AQ-01	General	10 - 30 (solids)	Not Specified	Aqueous Dispersion	Not Specified	[6]

Table 3: Typical Process Parameters for Enteric Coating Equipment

Parameter	Pan Coater (for Tablets)	Fluid Bed Coater (for Granules/Pellets)
Inlet Air Temperature	60 - 70°C	Varies based on solvent and equipment
Product/Bed Temperature	25 - 55°C	Varies based on solvent and equipment
Pan Speed / Airflow	5 - 18 rpm / 60 CFM	Varies (fluidization principle)
Spray Rate	10 - 80 g/min	Varies
Atomization Air Pressure	1.3 bar (approx. 19 psi)	Varies

Note: Parameters are highly dependent on the specific equipment, batch size, and formulation. The values provided are illustrative examples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocols

Protocol 1: Preparation of Organic Solvent-Based CAP Coating Solution

This protocol is based on the formulation CAP-ORG-01 for a 1 kg batch of coating solution.

Materials:

- **Cellulose Acetate Phthalate (CAP):** 75.0 g
- Triacetin: 25.0 g
- Acetone: 900.0 g
- Stirring vessel
- Magnetic stirrer or overhead mixer
- Filtration apparatus (e.g., 60-100 mesh screen)

Procedure:

- Weigh 900.0 g of acetone into a suitable stirring vessel in a well-ventilated area.
- Begin stirring the acetone to create a vortex.
- Slowly add 75.0 g of CAP powder to the vortex to prevent clumping and ensure rapid dissolution.[4]
- Continue stirring until the CAP is completely dissolved and the solution is free of gels.
- Add 25.0 g of triacetin to the solution while continuing to stir.
- Stir for an additional 15-20 minutes to ensure the plasticizer is homogenously distributed.
- Filter the final solution through a 60-100 mesh screen prior to use to remove any undissolved particles or agglomerates.[4]

Protocol 2: Enteric Coating of Tablets in a Pan Coater

Equipment:

- Perforated Pan Coater
- Spray gun system
- Exhaust and air handling unit

Procedure:

- Pre-heating: Load the tablet cores into the coating pan. Start the pan rotation (e.g., 7 rpm) and pre-heat the tablet bed to the target temperature (e.g., 55°C) using the inlet air (e.g., 70°C).[10]
- Coating: Once the target temperature is reached, begin spraying the prepared CAP coating solution onto the tumbling tablet bed at a controlled rate (e.g., 10 mL/min).[10]
- Process Monitoring: Continuously monitor the key process parameters (inlet temperature, bed temperature, pan speed, spray rate, atomization pressure) throughout the process to ensure a uniform coating.

- Weight Gain Check: Periodically stop the spray to check the weight gain of the tablets until the target weight gain (e.g., 8%) is achieved.
- Drying: After the entire coating solution has been applied, stop the spray and continue to tumble the tablets in the pan with warm air for a secondary drying phase (e.g., 30 minutes at 60°C) to remove residual solvent.[10]
- Cooling: Once drying is complete, turn off the heat and allow the tablets to cool to room temperature while tumbling at a low speed.
- Curing (Optional): Depending on the formulation, a separate curing step in an oven may be required to allow the film to fully coalesce.

Protocol 3: Quality Control - USP <711> Dissolution Test for Enteric-Coated Products

This protocol ensures the coated product meets pharmacopeial standards for delayed-release dosage forms.

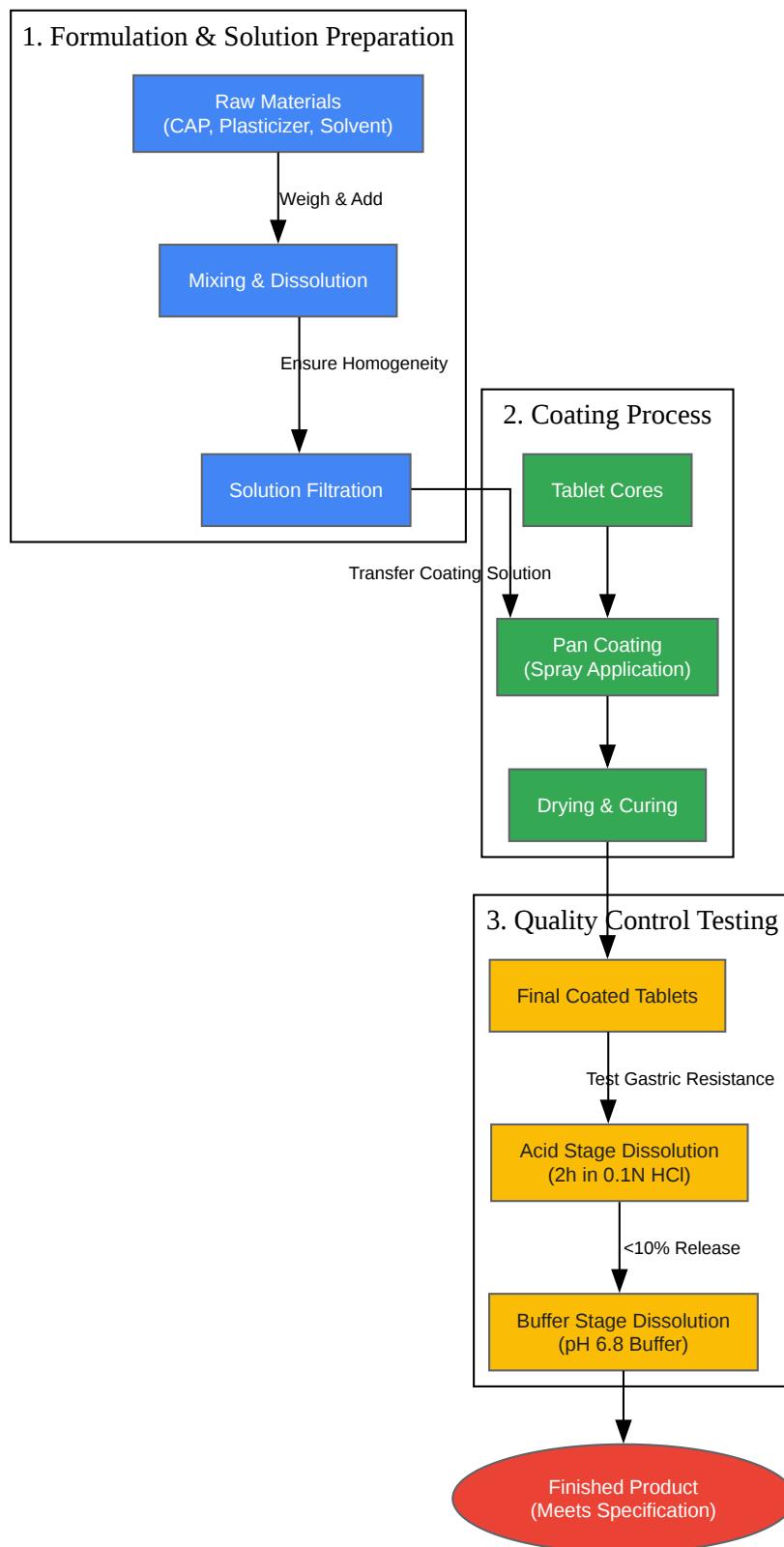
Apparatus:

- USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
- Water bath maintained at $37 \pm 0.5^{\circ}\text{C}$
- Dissolution vessels

Media:

- Acid Stage: 0.1 N Hydrochloric Acid (HCl)
- Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:


- Acid Stage: a. Place 750-900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to 37°C . b. Place one tablet in each vessel (or basket). c. Operate the apparatus for 2 hours. d. After 2 hours, withdraw a sample of the medium and analyze for the amount of API

dissolved. e. Acceptance Criteria: Not more than 10% of the labeled drug content should be released.[8]

- Buffer Stage: a. After the acid stage, carefully remove the tablets from the acid. b. Transfer the tablets to new vessels containing pH 6.8 phosphate buffer, pre-warmed to 37°C. Alternatively, the pH of the existing medium can be adjusted to 6.8. c. Continue the dissolution test for a specified period (typically 45-60 minutes). d. Withdraw samples at predetermined time points and analyze for API content to determine the release profile. e. Acceptance Criteria: The amount of API released should meet the specifications outlined in the specific product monograph.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from formulation development to final quality control testing for a CAP enteric-coated product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jianpaitech.com [jianpaitech.com]
- 2. Pharmaceutical Coating and Its Different Approaches, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjppr.com [wjppr.com]
- 4. eastman.com [eastman.com]
- 5. university.apeejay.edu [university.apeejay.edu]
- 6. phexcom.com [phexcom.com]
- 7. Enteric Coating [setylose.com]
- 8. japsonline.com [japsonline.com]
- 9. WO2011100643A1 - Enteric coating compositions and methods of making and using the same - Google Patents [patents.google.com]
- 10. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Cellulose Acetate Phthalate (CAP) for Enteric Coating]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8822715#cellulose-acetate-phthalate-enteric-coating-formulation-protocol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com